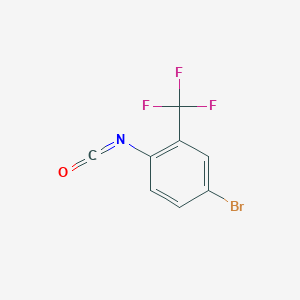

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

CAS No.: 41513-02-4

Cat. No.: VC2441651

Molecular Formula: C8H3BrF3NO

Molecular Weight: 266.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41513-02-4 |

|---|---|

| Molecular Formula | C8H3BrF3NO |

| Molecular Weight | 266.01 g/mol |

| IUPAC Name | 4-bromo-1-isocyanato-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |

| Standard InChI Key | UZFHKVBCBXPKKE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O |

Introduction

Chemical Identity and Basic Characteristics

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is an aromatic isocyanate derivative characterized by a bromine atom at the para position and a trifluoromethyl group at the ortho position relative to the isocyanate functional group. This chemical arrangement confers specific reactivity patterns that make it useful in organic synthesis and various research applications.

The compound's basic identification parameters are summarized in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 41513-02-4 |

| Molecular Formula | C₈H₃BrF₃NO |

| Molecular Weight | 266.01 g/mol |

| IUPAC Name | 4-bromo-1-isocyanato-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |

| Standard InChIKey | UZFHKVBCBXPKKE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O |

| PubChem Compound | 3480062 |

This compound is characterized by its distinctive molecular structure featuring the reactive isocyanate (-N=C=O) functional group, which plays a crucial role in its chemical behavior and applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate is essential for its proper handling, storage, and utilization in research settings. These properties dictate its behavior under various conditions and influence its reactivity patterns.

Table 2 presents the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| Physical State | Liquid |

| Boiling Point | 115°C at 10 mm Hg |

| Density | 1.699 g/mL at 25°C |

| Flash Point | 230°F |

| Refractive Index | Not specified in available data |

| Sensitivity | Moisture sensitive |

The presence of the trifluoromethyl group imparts significant electron-withdrawing effects, influencing the reactivity of the isocyanate function. The compound exhibits notable sensitivity to moisture, which can lead to degradation through reaction with water, forming unstable carbamic acids that decompose to produce amines and carbon dioxide.

Structural Characteristics and Reactivity

The molecular structure of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate features three key components that define its chemical behavior: the isocyanate group, the bromine substituent, and the trifluoromethyl group.

The isocyanate (-N=C=O) functionality is highly reactive toward nucleophiles, particularly those containing active hydrogen atoms such as alcohols, amines, and thiols. This reactivity is further modulated by the electron-withdrawing trifluoromethyl group at the ortho position, which enhances the electrophilicity of the isocyanate carbon atom through inductive effects.

The bromine atom at the para position serves as a potential site for further functionalization through various cross-coupling reactions, adding to the versatility of this compound as a building block in organic synthesis. The presence of these specific substituents creates a unique electronic environment that distinguishes this compound from other phenyl isocyanates.

Applications in Research

4-Bromo-2-(trifluoromethyl)phenyl isocyanate has several valuable applications in scientific research and organic synthesis. Its unique combination of functional groups makes it particularly useful in certain specialized areas.

Organic Synthesis

| Compound | HAI Titer EC₉₀ (μM) | Biofilm Prevention IC₅₀ (μM) |

|---|---|---|

| Unsubstituted reference | 1.00 | 0.94 |

| Fluoro substituted | 0.75 | Not reported |

| Chloro substituted | 0.03 | 0.26 |

| Methyl substituted | 0.12 | 0.33 |

| Trifluoromethyl substituted | 0.03 | 0.17 |

| Methoxy substituted | 0.19 | 0.89 |

This data demonstrates the significant impact of the trifluoromethyl group on enhancing biological activity, making related compounds valuable in pharmaceutical research.

Comparative Analysis with Related Compounds

4-Bromo-2-(trifluoromethyl)phenyl isocyanate belongs to a family of halogenated aryl isocyanates with various applications. A comparative analysis with structurally related compounds provides insights into structure-activity relationships and application potentials.

Comparison with Isothiocyanate Analog

4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate is a closely related compound that has an isothiocyanate (-N=C=S) group instead of the isocyanate (-N=C=O) group. This structural difference significantly affects its reactivity and applications.

| Property | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | 4-Bromo-2-(trifluoromethyl)phenyl isothiocyanate |

|---|---|---|

| Molecular Formula | C₈H₃BrF₃NO | C₈H₃BrF₃NS |

| Molecular Weight | 266.01 g/mol | 282.08 g/mol |

| Boiling Point | 115°C at 10 mm Hg | 129-130°C at 7 mm Hg |

| Reactivity | Highly reactive toward nucleophiles, particularly sensitive to moisture | Less reactive toward nucleophiles, more stable toward hydrolysis |

| Applications | Synthesis of carbamates and ureas | Synthesis of thioureas and related compounds |

The isothiocyanate analog generally exhibits greater stability toward hydrolysis compared to the isocyanate, which can be advantageous in certain applications requiring extended reaction times or aqueous conditions.

Comparison with Other Substituted Phenyl Isocyanates

Various substituted phenyl isocyanates display different reactivity patterns and applications based on their substitution patterns.

| Compound | Key Differences | Notable Properties |

|---|---|---|

| 4-Bromo-2-methylphenyl isocyanate | Contains methyl instead of trifluoromethyl | Lower molecular weight (212.04 g/mol), different electronic properties |

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Contains chlorine instead of bromine, different substitution pattern | Similar reactivity, slightly different physical properties |

| 2-(Trifluoromethyl)phenyl isocyanate | Lacks halogen at 4-position | Different reactivity pattern, potentially higher reactivity |

The presence of the trifluoromethyl group in these compounds generally enhances the electrophilicity of the isocyanate carbon through its strong electron-withdrawing effect, potentially leading to higher reactivity toward nucleophiles compared to non-fluorinated analogs.

Current Research and Future Perspectives

Current research involving 4-Bromo-2-(trifluoromethyl)phenyl isocyanate and related compounds focuses on several promising areas that highlight their continued relevance in scientific advancement.

Pharmaceutical Applications

Recent studies have explored the use of ortho-substituted phenyl derivatives, including those with trifluoromethyl groups, in the development of FimH antagonists for treating urinary tract infections. The enhanced potency observed with these substitution patterns suggests potential for further optimization of drug candidates.

Materials Science

Although specific research on 4-Bromo-2-(trifluoromethyl)phenyl isocyanate in materials science is limited in the available literature, fluorinated isocyanates generally play important roles in the development of specialty polymers with unique properties such as enhanced thermal stability, chemical resistance, and surface properties.

Emerging Synthetic Applications

The combination of the reactive isocyanate group with the potential for further functionalization through the bromine substituent positions this compound as a valuable building block for diversity-oriented synthesis and the construction of complex molecular architectures.

Future research directions may include:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of novel catalytic systems for selective transformations

-

Application in bioconjugation chemistry for protein labeling and analysis

-

Investigation of structure-activity relationships in pharmaceutical research

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume